6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol
Description
Properties
Molecular Formula |
C7H6ClN3S |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
6-chloro-3-methyl-1H-imidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C7H6ClN3S/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) |
InChI Key |
BIIUVILBGXYXFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Cl)NC1=S |
Origin of Product |
United States |
Preparation Methods
Thiourea-Mediated Thiolation
Reaction of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine with thiourea in ethanol under reflux substitutes the 2-position hydroxyl or halogen with a thiol group. This method, adapted from imidazo[1,2-b]pyridazine synthesis, achieves >80% yield when using excess thiourea and catalytic hydrobromic acid (HBr).
Chlorination and Methylation Sequence Optimization
The order of chlorination and methylation significantly impacts regioselectivity. Comparative studies suggest:
- Chlorination First : Introducing chlorine at the 6-position prior to methyl group installation minimizes steric hindrance, yielding 85–90% purity.
- Methylation First : Pre-installing the 3-methyl group directs chlorination to the 6-position via electronic effects, though with reduced yield (70–75%) due to competing side reactions.
Purification and Crystallization Techniques
Crude products often contain unreacted starting materials and regioisomers. Recrystallization using n-hexane:ethyl acetate (1:2 v/v) removes polar impurities, enhancing purity to ≥98%. For large-scale synthesis, column chromatography with silica gel and a hexane/ethyl acetate gradient (5:1 to 2:1) isolates the target compound.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiourea Cyclization | 3-Methylpyridine | Thiourea, POCl₃ | 82 | 97 |
| NaSH Direct Thiolation | 5,6-Diamino-3-methylpyridine | NaSH, NCS | 75 | 95 |
| Tandem Chloro-Thiol | 3-Methylpyridine-6-chloride | H₂S, K₂CO₃ | 88 | 98.5 |
The tandem chloro-thiol method demonstrates superior efficiency by integrating chlorination and thiolation in a single reactor, reducing intermediate isolation steps.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
- Electron-Withdrawing Groups (Cl, Br, CF₃) : Enhance electrophilicity and stability. Bromine (Br) in increases molecular weight and polarizability compared to chlorine.
- Thiol vs. Trifluoromethyl (CF₃) : The thiol group in the target compound enables nucleophilic reactivity (e.g., disulfide formation), whereas CF₃ in improves metabolic resistance and hydrophobicity.
- Heterocycle Core Differences : Thiazolo[4,5-b]pyridine derivatives (e.g., ) replace the imidazole nitrogen with sulfur, altering hydrogen-bonding capacity and bioavailability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Trifluoromethyl-substituted analogs (e.g., ) exhibit higher molecular weights and enhanced lipid solubility, favoring blood-brain barrier penetration.
Anticancer and Cytotoxic Potential
- Thiazolo[4,5-b]pyridines : Derivatives like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one demonstrated cytotoxicity in vitro, with methyl groups enhancing activity .
- Heterocyclic Amines: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is carcinogenic in rodents, inducing colon and mammary tumors .
Nematocidal Activity
- N-Sulfonyl Substituted Amides : In , compounds with sulfonamide groups exhibited higher nematocidal activity than simple amides. The thiol group in the target compound may act as a reactive handle for further functionalization to enhance bioactivity.
Biological Activity
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound characterized by a fused imidazole and pyridine ring system, featuring a thiol functional group. Its unique chemical structure, which includes a chlorine atom and a methyl group, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
- Molecular Formula : C₆H₄ClN₃S
- Molecular Weight : 185.63 g/mol
- CAS Number : 19918-37-7
The presence of the chlorine atom enhances its electrophilic character, while the thiol group provides nucleophilic properties, making it reactive in various biological contexts.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Compounds in the imidazo[4,5-b]pyridine class have shown promising antimicrobial properties. Studies suggest that this compound can inhibit the growth of various bacteria and fungi.
- Antitumor Activity : The compound demonstrates potential as an anticancer agent. Its structure allows for interactions with cellular targets involved in cancer proliferation.
- Enzyme Inhibition : It has been identified as a potential inhibitor of thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival and proliferation. Inhibition of TrxR can lead to increased oxidative stress and apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antitumor Effects : A study evaluated the compound's effects on various cancer cell lines using the NCI-60 panel. The results indicated significant cytotoxicity against multiple cancer types, with IC₅₀ values suggesting effective doses for therapeutic applications .
- Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibits TrxR with a Ki value indicative of strong binding affinity. This inhibition was correlated with increased levels of reactive oxygen species (ROS) in treated cells, leading to apoptosis .
Comparative Analysis
To illustrate the unique biological profile of this compound compared to related compounds, a summary table is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorine and thiol groups | Antimicrobial, Antitumor |
| 1-Methyl-1H-imidazo[4,5-b]pyridine | Methyl group at position 1 | Antimicrobial |
| 3-Ethyl-3H-imidazo[4,5-b]pyridine | Ethyl substitution at position 3 | Antitumor |
| 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine | Amino group at position 2 | Antibacterial |
This table highlights how the unique combination of chlorine and thiol functionalities in this compound enhances its reactivity and biological profile compared to other structurally similar compounds.
Q & A
Q. What are the optimized synthetic routes for 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between pyridine precursors and thiol-containing reagents. For example, microwave-assisted synthesis (30–60 min, 100–150°C) can improve reaction efficiency compared to traditional reflux methods (6–12 hours) . Key steps include:
- Thiol incorporation : Use of thiourea or Lawesson’s reagent to introduce the -SH group, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Regiochemical control : Substituent positioning (e.g., chloro at C6, methyl at C3) is achieved via selective halogenation and alkylation, monitored by TLC/HPLC .
- Critical Parameters : Temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of reactants significantly affect byproduct formation.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR :
- The thiol proton (-SH) appears as a broad singlet at δ 3.5–4.5 ppm but may be absent due to exchange broadening. Methyl (C3) protons resonate as a singlet at δ 2.1–2.5 ppm .
- Aromatic protons in the imidazo-pyridine core show splitting patterns consistent with coupling constants (J = 2–5 Hz) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 226.03 (calculated for C₇H₆ClN₃S). Fragmentation patterns should include loss of Cl (Δ m/z 35) and SH (Δ m/z 33) .
- IR Spectroscopy : S-H stretch (2550–2600 cm⁻¹) and C-Cl stretch (550–600 cm⁻¹) provide auxiliary confirmation .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate thiol derivatives from unreacted starting materials .
- Recrystallization : Ethanol/water mixtures (3:1) at 0–5°C yield high-purity crystals. Monitor for oxidative dimerization (disulfide formation) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data arising from regioisomeric byproducts during synthesis?
- Methodological Answer : Regioisomerism (e.g., 3H- vs. 1H-imidazo[4,5-b]pyridine) can lead to overlapping NMR signals. Strategies include:
- 2D NMR (COSY, NOESY) : Correlate coupling between C3 methyl and adjacent protons to confirm substitution pattern .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., CCDC deposition for imidazo-pyridine derivatives) .
- Computational Modeling : Compare experimental 13C NMR shifts with DFT-calculated values (B3LYP/6-31G*) to distinguish isomers .
Q. What mechanistic insights guide the design of this compound derivatives for antimicrobial activity studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Thiol group : Critical for metal chelation (e.g., bacterial metalloenzyme inhibition). Protect as disulfide (-S-S-) during derivatization .
- Chloro substituent : Enhances lipophilicity (logP ~2.8), improving membrane permeability. Compare with fluoro/trifluoromethyl analogs for bioavailability .
- Biological Assay Design :
- Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microdilution (MIC ≤ 16 µg/mL). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assay .
Q. How do computational methods (e.g., DFT) predict the reactivity and stability of this compound in solution?
- Methodological Answer :
- DFT Calculations (Gaussian 16) :
- Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict nucleophilic/electrophilic sites .
- Simulate tautomerism (thiol ↔ thione) using solvent models (PCM for water/DMSO). Activation energy (ΔG‡ ~25 kcal/mol) indicates tautomeric stability .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., hydrogen bonding with water) to model aggregation propensity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for imidazo[4,5-b]pyridine derivatives?
- Methodological Answer :
- Source Analysis : Cross-validate purity (HPLC ≥95%) and stereochemical assignments (e.g., chiral centers) across studies .
- Experimental Replication : Reproduce assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to correlate substituent effects (e.g., electron-withdrawing groups at C6) with potency trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
